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Executive Summary

Gastrointestinal stromal tumors (GISTs) are the most prevalent mesenchymal neoplasms of the
gastrointestinal tract, primarily driven by activating mutations in the KIT or PDGFRA receptor
tyrosine kinases[1][2][3]. While therapies targeting these kinases have revolutionized patient
outcomes, the emergence of resistance and the existence of wild-type GISTs necessitate the
exploration of alternative therapeutic avenues[4][5]. The Cholecystokinin 2 Receptor (CCK2R),
also known as the gastrin receptor, has emerged as a significant factor in GIST pathogenesis,
particularly in tumors of gastric origin. This document provides a comprehensive overview of
the molecular mechanisms, experimental evidence, and potential therapeutic implications of
CCK2R in GIST progression.

CCK2R Expression in GIST

The expression of CCK2R has been consistently documented in GISTs, with a notable
predilection for tumors located in the stomach. Studies utilizing immunohistochemistry (IHC)
and quantitative reverse transcription PCR (qRT-PCR) have established both the frequency
and level of its expression.
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Wild-type CCK2R transcripts are commonly found in GISTs, with one major study identifying
them in 57.1% of cases analyzed[6][7]. This expression is strongly correlated with the primary
tumor site, being significantly more frequent in gastric GISTs (75%) compared to those of non-
gastric origin (32%)[7]. Furthermore, the level of CCK2R transcript expression has been
reported to be eight times higher in gastric GISTs[7]. At the protein level, comprehensive IHC
analyses have shown that virtually all GIST samples, both primary and metastatic, can be
positive for CCK2R expression[8]. Interestingly, CCK2R expression is also observed in the
early stages of GIST development, including in incidental interstitial cells of Cajal (ICC)
hyperplasia and microscopic GISTs, suggesting a role in tumor initiation[6][7].

Quantitative Data on CCK2R Expression in GIST
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- Statistical
Parameter Finding L Reference
Significance
Transcript Expression
Frequency in GISTs
57.1% of cases - [61[7]
(Overall)
Frequency in Gastric p <0.001 (vs. non-
75% of cases ) [7]
GISTs gastric)
Frequency in Non- ]
) 32% of cases p < 0.001 (vs. gastric) [7]
Gastric GISTs
) 8-fold higher in gastric
Expression Level ] p =0.001 [7]
VS. nhon-gastric
Protein Expression
(IHC)
Frequency in Primary
100% (67/67 samples) - [8]
GISTs
Average Staining
_ _ 1.76/3.0 - [8]
Intensity (Primary)
Frequency in
] 100% (12/12 samples) - [8]
Metastatic GISTs
Average Staining
_ _ 1.92/3.0 - [8]
Intensity (Metastatic)
Functional Receptor
Binding
High mMRNA & ~50% of GIST
- [91[10]

Functional Binding samples

CCK2R Signaling and Interaction with Oncogenic
Pathways
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The CCK2R is a G-protein-coupled receptor that, upon activation by its ligand gastrin, triggers
a cascade of intracellular signaling events promoting cell proliferation and survival[7][11]. In the
context of GIST, the activation of CCK2R has been shown to critically intersect with the primary
KIT oncogenic signaling pathway.

Stimulation of CCK2R by gastrin leads to the hyper-activation of the KIT receptor itself, as well
as Protein Kinase C-theta (PKC-8)[6][7]. This is a crucial finding, as PKC-0 is a known
diagnostic marker for GIST and is involved in KIT-dependent signaling[3][12]. The activation of
these kinases subsequently leads to the over-activation of the major downstream pro-survival
pathways, PI3K-AKT and MAPK]6][7]. This indicates that the gastrin-CCK2R axis can amplify
the primary oncogenic signals driven by KIT mutations, thereby promoting tumor growth.

CCK2R Signaling Pathway in GIST
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CCKZ2R signaling cascade in GIST cells.
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Role in GIST Progression: In Vivo Evidence

The tumor-promoting role of CCK2R activation has been demonstrated in preclinical in vivo
models. In studies using nude mice bearing human GIST xenografts, the administration of
gastrin resulted in a significant increase in tumor growth compared to placebo controls. This
was accompanied by a marked increase in cellular proliferation markers.

: o t o GIS t lel

Gastrin-Treated vs. Statistical

Parameter o Reference
Control Significance

Tumor Volume 2-fold increase p=0.03 [6]

Mitotic Activity Significant increase p=0.04 [6]

Ki-67 Proliferation o )
Significant increase p = 0.008 [6]
Index

These findings provide strong evidence that the CCK2R pathway is not merely a biomarker but
an active driver of GIST progression, capable of accelerating tumor growth and proliferation
when stimulated.

Therapeutic Implications and Future Directions

The high expression of CCK2R in a significant subset of GISTs, coupled with its functional role
in promoting tumor growth, makes it an attractive therapeutic target[7][10]. Several strategies
are being explored:

o Targeted Radionuclide Therapy: The expression of CCK2R on the cell surface makes it an
ideal target for peptide receptor radionuclide therapy (PRRT). Radiolabeled minigastrin
analogs that bind to CCK2R could deliver cytotoxic radiation directly to tumor cells[10][13]
[14]. GIST is considered one of the most promising tumor types for this approach due to high
receptor incidence and density[10].

e Small-Molecule Drug Conjugates (SMDCs): CCK2R can be used as a receptor system to
deliver potent cytotoxic agents directly to GIST cells. SMDCs consisting of a CCK2R-
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targeting ligand (agonist or antagonist) linked to a powerful warhead have been developed
and show promise[9].

o CCK2R Antagonists: Blocking the receptor with specific antagonists could inhibit the pro-
proliferative signaling cascade initiated by gastrin. While this has been explored in other
cancers, its specific application in GIST warrants further investigation[15][16].

It is important to note a point of contrast in the literature, where one in vitro study using a
specific minigastrin derivative (CP04) found very low to no binding on three GIST cell lines,
suggesting that receptor expression levels or conformation might vary between different GIST
models[17]. This highlights the need for careful patient selection and robust companion
diagnostics in the clinical development of CCK2R-targeted therapies.

Key Experimental Protocols

The following section details the methodologies used in the key studies that have defined the
role of CCK2R in GIST.

Protocol 1: Evaluation of CCK2R Expression in GIST
Tissues

o Objective: To determine the expression level and frequency of CCK2R mRNA and protein in
a large cohort of GIST samples.

» Methodology:

o Tissue Microarray (TMA) Construction: Formalin-fixed, paraffin-embedded (FFPE) tissue
blocks from a cohort of 292 GISTs are used. Representative tumor areas are selected to
extract cylindrical cores (e.g., 1 mm diameter), which are then arranged in a recipient
paraffin block[6][7].

o Immunohistochemistry (IHC): 4 um sections from the TMA block are deparaffinized and
rehydrated. Antigen retrieval is performed (e.g., using citrate buffer). Sections are
incubated with a primary antibody against CCK2R, followed by a secondary antibody and
a detection system (e.g., HRP-DAB). Slides are counterstained with hematoxylin. Staining
intensity and percentage of positive cells are scored[6][7][8].
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o Quantitative Real-Time PCR (qRT-PCR): RNA is extracted from fresh-frozen or FFPE
GIST samples. cDNA is synthesized via reverse transcription. gqRT-PCR is performed
using primers specific for wild-type CCK2R and a reference gene (e.g., GAPDH). Relative
expression is calculated using the AACt method|[7].

Protocol 2: In Vivo GIST Xenograft Model for Functional
Analysis

» Objective: To assess the effect of CCK2R activation on GIST growth in vivo.
e Methodology:

o Cell Line and Animal Model: A human GIST cell line (e.g., GIST-T1) is cultured. 4-6 week
old immunodeficient mice (e.g., nude mice) are used[6].

o Tumor Implantation: Mice are subcutaneously injected with a suspension of GIST cells
(e.g., 5 x 1076 cells in Matrigel) into the flank[6].

o Treatment: Once tumors reach a palpable size (e.g., 100 mm3), mice are randomized into
treatment and control groups. The treatment group receives daily intraperitoneal injections
of gastrin (e.g., human gastrin-17), while the control group receives a placebo (e.g.,
saline)[6].

o Tumor Monitoring: Tumor volume is measured regularly (e.g., twice weekly) with calipers
for a period of up to 10 weeks. Animal body weight is also monitored[6].

o Endpoint Analysis: At the end of the study, tumors are excised, weighed, and processed
for further analysis (IHC for Ki-67 and mitotic count; Western blot for signaling pathway
proteins)[6].

Experimental Workflow for In Vivo Xenograft Study
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Workflow for GIST xenograft experiments.
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Protocol 3: Western Blot Analysis of Signaling Pathways

o Objective: To evaluate the activation state of key signaling proteins in GIST cells following
CCK2R stimulation.

o Methodology:

o Protein Extraction: Protein lysates are prepared from GIST xenograft tissues or cell lines
using RIPA buffer containing protease and phosphatase inhibitors[6].

o Quantification: Protein concentration is determined using a BCA assay.

o SDS-PAGE and Transfer: Equal amounts of protein (e.g., 30-50 pg) are separated by
SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

o Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk or BSA) and then
incubated overnight with primary antibodies against total and phosphorylated forms of KIT,
PKC-0, AKT, and MAPK.

o Detection: The membrane is incubated with an appropriate HRP-conjugated secondary
antibody, and bands are visualized using an enhanced chemiluminescence (ECL)
substrate[6]. Band intensity can be quantified using densitometry software.

Conclusion

The cholecystokinin 2 receptor plays a significant, non-redundant role in the progression of
gastrointestinal stromal tumors, particularly those of gastric origin. Its expression in early
lesions suggests a role in tumorigenesis, while its ability to amplify the primary oncogenic
signals of the KIT pathway via PKC-8, PI3K/AKT, and MAPK activation confirms its importance
in established disease. In vivo data robustly support its function as a driver of tumor
proliferation. This body of evidence strongly positions CCK2R as a high-potential target for the
development of novel diagnostics and therapeutics, such as PRRT and SMDCs, for a
substantial subset of GIST patients.
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 To cite this document: BenchChem. [role of CCK2R in gastrointestinal stromal tumor
progression]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12433333#role-of-cck2r-in-gastrointestinal-stromal-
tumor-progression]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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